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  • Product: 1-Acetamidocyclopropanecarboxylic acid
  • CAS: 38409-70-0

Core Science & Biosynthesis

Foundational

Technical Guide: Biosynthesis and Regulation of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants

[1] Executive Summary 1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid acting as the direct, rate-limiting precursor to ethylene, a potent gaseous phytohormone.[1][2][3][4][5][6] For research...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid acting as the direct, rate-limiting precursor to ethylene, a potent gaseous phytohormone.[1][2][3][4][5][6] For researchers in plant physiology and agrochemical development, ACC represents a critical metabolic checkpoint. Its synthesis is governed by the Yang Cycle (Methionine Cycle), a system designed to sustain high rates of ethylene production without depleting the cellular sulfur pool.[5]

This guide dissects the molecular architecture of the ACC pathway, the post-translational gating of ACC Synthase (ACS), and the oxidative stoichiometry of ACC Oxidase (ACO). It further provides validated protocols for LC-MS/MS quantification and enzyme inhibition, tailored for high-precision metabolic engineering.

The Yang Cycle: Metabolic Architecture

The synthesis of ACC does not occur in isolation; it is embedded within the Yang Cycle to ensure sulfur recycling. Since methionine is energetically expensive to synthesize, plants recycle the methylthio group released during ACC formation back into methionine.

The Stoichiometric Pathway
  • Activation: L-Methionine is adenylated by SAM Synthetase (SAMS) to form S-Adenosyl-L-methionine (SAM).

  • Committed Step: ACC Synthase (ACS) cleaves SAM into ACC and 5'-Methylthioadenosine (MTA).[7][8][9][10] This is the rate-limiting step.

  • Oxidation: ACC Oxidase (ACO) oxidizes ACC to Ethylene, CO₂, and HCN.[3][11][12]

  • Recycling: MTA is hydrolyzed and processed through a series of steps (MTA

    
     MTR 
    
    
    
    KMTB
    
    
    Methionine) to regenerate the precursor.
Pathway Visualization

The following diagram illustrates the cyclic flow of carbon and sulfur, highlighting the critical conversion of SAM to ACC.

YangCycle Met L-Methionine SAM S-Adenosyl-methionine (SAM) Met->SAM Activation ACC ACC (Precursor) SAM->ACC MTA 5'-Methylthioadenosine (MTA) SAM->MTA SAMS SAMS (ATP -> PPi + Pi) Ethylene Ethylene (C2H4) ACC->Ethylene Oxidation KMTB KMTB (2-keto-4-methylthiobutyrate) MTA->KMTB Recycling KMTB->Met Transamination ACS ACS (PLP-dependent) ACO ACO (Fe2+, Ascorbate, CO2) Recycling Yang Cycle Recycling Steps

Figure 1: The Yang Cycle.[7][1][5][8][9] Red path indicates the rate-limiting conversion of SAM to ACC. Dashed lines represent the multi-step sulfur recycling pathway.

The Rate-Limiting Checkpoint: ACC Synthase (ACS)

ACS (EC 4.4.1.[8]14) is a Pyridoxal-5'-phosphate (PLP)-dependent enzyme.[8] It is the primary target for regulation because it has an exceptionally short half-life in vivo.

Mechanism of Regulation

ACS protein levels are controlled by the Ubiquitin-26S Proteasome System (UPS). This prevents runaway ethylene production which causes senescence.

  • Type-1 ACS: Regulated by phosphorylation at the C-terminus (MAPK pathways). Phosphorylation stabilizes the protein.

  • Type-2 ACS: Regulated by ETO1 (ETHYLENE OVERPRODUCER 1), a substrate-specific E3 ligase adapter.[6][13] ETO1 targets non-phosphorylated Type-2 ACS for degradation.

  • Type-3 ACS: Truncated C-terminus; regulation is less understood but involves degradation.[6]

ACS Turnover Logic

ACSRegulation ACS_Active ACS Protein (Active) ACS_Phos Phosphorylated ACS (Stabilized) ACS_Active->ACS_Phos MAPK/CDPK (Stress/Hormones) ETO1 ETO1/EOL (E3 Ligase Adapter) ACS_Active->ETO1 Binding (Basal State) ACS_Phos->ETO1 Blocks Binding Ubiquitin Ubiquitin Chain ETO1->Ubiquitin Ubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Targeting Degradation Degradation (Peptides) Proteasome->Degradation Proteolysis

Figure 2: Post-translational regulation of Type-2 ACS. Phosphorylation protects ACS from ETO1-mediated degradation.

Downstream Oxidation: ACC Oxidase (ACO)

ACO (EC 1.14.17.4) was historically difficult to characterize because it requires specific cofactors often lost during purification. Unlike ACS, ACO is generally constitutive but can be induced during fruit ripening.

Reaction Stoichiometry

The reaction is a two-electron oxidation requiring:

  • Substrate: ACC

  • Co-substrate: Ascorbate (reductant)[8][11]

  • Cofactors: Fe(II) and CO₂ (activator)[8][12]

  • By-products: HCN (Cyanide) and CO₂.

Equation:


[12]

Note: The HCN produced is detoxified by


-cyanoalanine synthase (CAS) to prevent autotoxicity.

Experimental Methodologies

For drug development and phenotyping, accurate quantification of ACC is superior to measuring ethylene gas, as it reflects the exact metabolic potential of the tissue.

Protocol: LC-MS/MS Quantification of ACC

This is the gold standard, replacing the older Lizada-Yang chemical oxidation method which is prone to interference.

Materials:

  • Extraction Solvent: 80% Methanol (acidified with 0.1% Formic Acid).

  • Internal Standard (IS):

    
    -ACC (Deuterated ACC).
    
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (ACC is highly polar).

Workflow:

  • Harvest: Flash freeze plant tissue (50–100 mg) in liquid nitrogen immediately to stop ACS turnover.

  • Homogenization: Grind tissue to fine powder. Add 500 µL Extraction Solvent spiked with 10 pmol

    
    -ACC.
    
  • Extraction: Vortex vigorously (10 min, 4°C). Centrifuge at 14,000 x g for 15 min.

  • Supernatant Prep: Collect supernatant. (Optional: Pass through an MCX SPE cartridge if lipids are high).

  • LC-MS/MS Analysis:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Endogenous ACC: m/z 102

        
         56 (Quantifier), 102 
        
        
        
        84 (Qualifier).
      • IS (

        
        -ACC): m/z 106 
        
        
        
        60.
    • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile. Isocratic or shallow gradient high in organic phase.

In Vitro ACS Activity Assay

Used to screen for ACS inhibitors (e.g., library screening).

  • Incubation: Mix protein extract with 50 µM SAM and 10 µM PLP in 100 mM HEPES (pH 8.5). Incubate at 30°C for 30 min.

  • Stop: Add 10 mM HgCl₂ (stops reaction).

  • Detection: Since ACC is the product, use the Lizada-Yang reaction for high-throughput readout:

    • Add NaOCl (bleach) and NaOH (strongly alkaline).

    • Incubate on ice. This chemically converts ACC to ethylene.[3][8][10][12][14][15]

    • Measure ethylene headspace via GC-FID.

Pharmacological & Genetic Modulation

Inhibiting this pathway is a primary strategy for extending shelf-life (e.g., floral preservatives, fruit storage).

Inhibitor Profile
Target EnzymeInhibitorMechanism of ActionApplication Note
ACS AVG (Aminoethoxyvinylglycine)Competitive inhibitor; binds PLP site.Gold standard for blocking ethylene biosynthesis.
ACS AOA (Aminooxyacetic acid)PLP antagonist (general transaminase inhibitor).Less specific than AVG; toxic to some tissues.
ACO AIB (Aminoisobutyric acid)Structural analog of ACC.Competitive inhibitor of ACO.
ACO Cobalt Ions (

)
Competes with

at the active site.
Common in cut-flower preservatives.
Genetic Targets
  • Knockout ACS: Lethal in some backgrounds if all isoforms are removed; usually targeted silencing of ACS2 or ACS6 (stress-inducible isoforms) is preferred.

  • Overexpress ETO1: Enhances degradation of ACS, resulting in "ethylene-insensitive-like" phenotypes (delayed ripening).

References

  • Yang, S. F., & Hoffman, N. E. (1984). Ethylene biosynthesis and its regulation in higher plants.[7] Annual Review of Plant Physiology, 35(1), 155-189. Link

  • Chae, H. S., Faure, F., & Kieber, J. J. (2003). The eto1 mutation in Arabidopsis thaliana identifies a novel protein involved in regulation of ethylene biosynthesis.[6] The Plant Cell, 15(3), 545-559. Link

  • Zhang, Z., Ren, J. S., Clifton, I. J., & Schofield, C. J. (2004). Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase—the ethylene-forming enzyme. Chemistry & Biology, 11(10), 1383-1394. Link

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene![14] Frontiers in Plant Science, 5, 640. Link

  • Lizada, M. C., & Yang, S. F. (1979). A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid. Analytical Biochemistry, 100(1), 140-145. Link

Sources

Exploratory

chemical properties and structure of 1-aminocyclopropane-1-carboxylic acid

An In-Depth Technical Guide to 1-Aminocyclopropane-1-carboxylic Acid: Structure, Properties, and Biological Significance Authored by: A Senior Application Scientist Abstract 1-Aminocyclopropane-1-carboxylic acid (ACC) is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Aminocyclopropane-1-carboxylic Acid: Structure, Properties, and Biological Significance

Authored by: A Senior Application Scientist

Abstract

1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene, a key regulator of plant growth, development, and stress responses. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, biosynthesis, and biological functions of ACC. It is intended for researchers, scientists, and professionals in the fields of plant biology, agricultural science, and drug development who are interested in the multifaceted roles of this unique cyclic amino acid.

Introduction: The Central Role of a Cyclic Amino Acid

Discovered as an intermediate in the ethylene biosynthesis pathway, 1-aminocyclopropane-1-carboxylic acid (ACC) has been a subject of intense research for decades.[1][2] Ethylene, a simple gaseous hormone, orchestrates a wide array of physiological processes in plants, including seed germination, fruit ripening, senescence, and responses to biotic and abiotic stress.[1][3] The production of ethylene is tightly regulated, and the synthesis of ACC is a critical control point in this pathway.[4][5][6] Beyond its well-established role as an ethylene precursor, emerging evidence suggests that ACC itself may function as a signaling molecule, independent of its conversion to ethylene, further highlighting its importance in plant science.[2][7] This guide delves into the fundamental chemical and biological aspects of ACC, providing a detailed understanding of its structure, properties, and the enzymatic machinery that governs its metabolism.

Chemical Structure and Physicochemical Properties

ACC is a disubstituted cyclic α-amino acid, characterized by a strained three-membered cyclopropane ring fused to the α-carbon of the amino acid.[7][8] This unique structure confers distinct chemical properties and is central to its biological activity. Unlike most α-amino acids, ACC is not chiral.[7]

Molecular Structure

The structure of ACC consists of a cyclopropane ring with an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the same carbon atom.[8][9]

Molecular Identifiers:

  • IUPAC Name: 1-aminocyclopropane-1-carboxylic acid[9]

  • CAS Number: 22059-21-8[7]

  • Molecular Formula: C₄H₇NO₂[9]

  • Molecular Weight: 101.10 g/mol [9]

  • SMILES: C1CC1(C(=O)O)N[9]

  • InChI: InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)[9]

Physicochemical Properties

The physicochemical properties of ACC are crucial for its biological function, influencing its solubility, transport, and interaction with enzymes.

PropertyValueSource
Physical State White crystalline solid[7][8]
Melting Point 229 - 231 °C[9][10]
Solubility in Water 40 mg/mL
pKa (Carboxyl Group) ~2.73[9]
pKa (Amino Group) ~9-11 (typical for amino acids)[11]
LogP -2.78[9]

The high water solubility and low octanol-water partition coefficient (LogP) indicate that ACC is a highly polar molecule, consistent with its role as a metabolite transported within the aqueous environment of plant cells.[9]

The Ethylene Biosynthesis Pathway: A Central Role for ACC

The biosynthesis of ethylene in higher plants is a well-elucidated three-step process, often referred to as the Yang Cycle.[1][12]

  • Methionine to S-adenosyl-L-methionine (SAM): The pathway begins with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by the enzyme SAM synthetase.[1][3]

  • SAM to ACC: This is the rate-limiting step in ethylene biosynthesis, where SAM is converted to ACC and 5'-methylthioadenosine (MTA) by the enzyme ACC synthase (ACS) .[3][4][5]

  • ACC to Ethylene: In the final step, ACC is oxidized to ethylene, carbon dioxide, and cyanide by the enzyme ACC oxidase (ACO) .[3][12][13]

The by-product MTA is recycled back to methionine, ensuring a continuous supply for ethylene production.[1]

Ethylene_Biosynthesis Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase (ATP -> PPi + Pi) ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (+ 5'-Methylthioadenosine) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) (O2, Ascorbate -> CO2, HCN)

Caption: The ethylene biosynthesis pathway in higher plants.

ACC Synthase (ACS): The Gatekeeper of Ethylene Production

ACC synthase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the unique α,γ-elimination reaction to form the cyclopropane ring of ACC from SAM.[4][14] As the rate-limiting enzyme, the expression and activity of ACS are tightly regulated by a multitude of developmental and environmental cues, including hormones, wounding, and pathogen attack.[4][15] Most plant species possess a multigene family of ACS genes, allowing for differential regulation of ethylene production in various tissues and under different conditions.[6]

ACC Oxidase (ACO): The Final Step to a Gaseous Hormone

ACC oxidase, a non-heme iron-containing oxygenase, catalyzes the final step in ethylene biosynthesis.[3][12][13] This enzyme requires Fe(II), ascorbate, and CO₂ (as bicarbonate) for its activity.[12][13] The reaction involves the oxidation of ACC, leading to the formation of ethylene, cyanide, and carbon dioxide.[3][13] The cyanide produced is detoxified to β-cyanoalanine.[3] Like ACS, ACO is also encoded by a multigene family, and its expression is subject to developmental and environmental regulation.[1][3]

ACO_Mechanism cluster_0 ACC Oxidase Active Site cluster_1 Products ACC ACC FeII Fe(II) ACC->FeII O2 O₂ O2->FeII Ascorbate Ascorbate Ascorbate->FeII Ethylene Ethylene FeII->Ethylene Catalysis CO2 CO₂ FeII->CO2 HCN HCN (Cyanide) FeII->HCN Dehydroascorbate Dehydroascorbate FeII->Dehydroascorbate ACC_Synthesis Nitroacetate Nitroacetate Intermediate1 Alkylated Cyclized Intermediate Nitroacetate->Intermediate1 Alkylation & Cyclization Dihaloethane 1,2-Dihaloethane Dihaloethane->Intermediate1 Intermediate2 Amino Intermediate Intermediate1->Intermediate2 Nitro Reduction ACC 1-Aminocyclopropane- 1-carboxylic Acid Intermediate2->ACC Carboxyl Hydrolysis

Caption: A generalized synthetic pathway for ACC.

Extraction and Quantification of ACC from Plant Tissues

Accurate quantification of ACC in plant tissues is essential for studying ethylene biosynthesis and its regulation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and specific methods for this purpose. [16][17][18] Step-by-Step Methodology for ACC Quantification by GC-MS:

  • Tissue Homogenization: Weigh and homogenize fresh plant tissue (typically 100-200 mg) in a suitable extraction buffer (e.g., 80% ethanol) on ice. [17]2. Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard, such as [²H₄]ACC, to the homogenate for accurate quantification through isotope dilution. [16]3. Purification: Centrifuge the homogenate and pass the supernatant through a solid-phase extraction (SPE) column to remove interfering compounds. [16]4. Derivatization: Evaporate the purified extract to dryness and derivatize the ACC to a volatile compound suitable for GC analysis. A common derivatizing agent is pentafluorobenzyl bromide. [16]5. GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection of ACC and its internal standard. [16][18]6. Quantification: Calculate the concentration of ACC in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion and Future Perspectives

1-Aminocyclopropane-1-carboxylic acid stands as a molecule of profound importance in plant biology. Its central role as the precursor to ethylene, a hormone governing a vast array of developmental and stress-related processes, is well-established. The intricate regulation of its synthesis through ACC synthase highlights its significance as a key control point in plant physiology. Furthermore, the discovery of its ethylene-independent signaling functions opens up new avenues of research into its diverse roles. For professionals in drug development, the interaction of ACC with NMDA-type receptors presents intriguing possibilities for therapeutic interventions. Future research will likely focus on further unraveling the complexities of ACC signaling, its crosstalk with other hormonal pathways, and its potential applications in agriculture and medicine.

References

  • 1-Aminocyclopropane Carboxylic Acid (ACC) Oxidase (ACCO) catalyses the final step in ethylene biosynthesis. (n.d.). Royal Society of Chemistry.
  • Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 10, 695.
  • 1-Aminocyclopropane-1-carboxylate synthase. (n.d.). Wikipedia.
  • Dilley, D. R., Wang, Z., & Kende, H. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, pls052.
  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602.
  • Galle, G., et al. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 993(1-2), 79-87.
  • ACC Synthase. (n.d.). Biology LibreTexts.
  • Pirrung, M. C., & McGeehan, G. M. (1983). A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. Journal of the Chemical Society, Chemical Communications, (24), 1362-1363.
  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (n.d.). Google Patents.
  • 1-Aminocyclopropane-1-carboxylic acid. (n.d.). PubChem.
  • 1-Aminocyclopropane-1-carboxylic acid. (n.d.). Wikipedia.
  • Van de Poel, B., & Van Der Straeten, D. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602.
  • 1-Aminocyclopropane-1-carboxylic acid. (n.d.). CymitQuimica.
  • Li, G., et al. (2021). Dual activities of ACC synthase: Novel clues regarding the molecular evolution of ACS genes. Proceedings of the National Academy of Sciences, 118(46), e2113224118.
  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. (2024). MDPI.
  • 1-Aminocyclopropane-1-carboxylic acid. (n.d.). MedChemExpress.
  • Tarun, A. S., & Theologis, A. (2000). Random mutagenesis of 1-aminocyclopropane-1-carboxylate synthase: A key enzyme in ethylene biosynthesis. Proceedings of the National Academy of Sciences, 97(8), 4411-4416.
  • Ma, Y. Y., et al. (2008). Quantitative determination of 1-aminocyclopropane-1-carboxylic acid (ACC) content in trace of plant tissues by high performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI/MSn). Chinese Journal of Analytical Chemistry, 36(8), 1051-1055.
  • 1-Aminocyclopropane-1-carboxylic Acid. (n.d.). Sigma-Aldrich.
  • 1-Aminocyclopropanecarboxylic acid, 98%. (n.d.). Ottokemi.
  • Van Dongen, W., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341.
  • The pKa Table Is Your Friend. (2026). Master Organic Chemistry.

Sources

Foundational

Beyond a Precursor: Unveiling the Ethylene-Independent Functions of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Cellular Signaling

An In-Depth Technical Guide Abstract For decades, 1-aminocyclopropane-1-carboxylic acid (ACC) has been primarily characterized as the immediate and rate-limiting precursor to the plant hormone ethylene. This canonical pa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

For decades, 1-aminocyclopropane-1-carboxylic acid (ACC) has been primarily characterized as the immediate and rate-limiting precursor to the plant hormone ethylene. This canonical pathway, involving the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS) and the subsequent oxidation of ACC to ethylene by ACC oxidase (ACO), is fundamental to plant physiology.[1] However, a paradigm shift is underway, driven by a growing body of evidence that reveals ACC possesses significant biological functions independent of its conversion to ethylene.[2][3] This guide synthesizes current research to provide an in-depth technical exploration of these non-canonical ACC signaling pathways. We will delve into ACC's role as a signaling molecule in its own right, modulating critical developmental processes, stress responses, and intercellular communication. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the multifaceted nature of this simple, yet powerful, non-proteinogenic amino acid.

Introduction: A Molecule with a Dual Identity

The biosynthesis of ethylene is a cornerstone of plant biology, regulating everything from germination to senescence and fruit ripening.[1] The central role of ACC in this process has often led to its use as a chemical proxy for inducing ethylene responses in experimental settings.[3] This assumption, however, overlooks a more complex reality.

Seminal studies using genetic and pharmacological tools to block ethylene perception or synthesis have uncovered physiological responses that are triggered by ACC but not by ethylene itself.[2] These ethylene-independent effects suggest that plants have evolved mechanisms to perceive and respond to ACC directly. Evidence from lower plants like the liverwort Marchantia polymorpha, which lacks ACO homologues, further supports this notion, demonstrating that ACC and ethylene can induce divergent and even opposing growth responses.[4][5] This suggests that ACC may be an evolutionarily ancient signal that predates its efficient conversion to ethylene in higher plants.[4][6]

This guide will deconstruct the canonical view and explore the emerging landscape of ACC as a standalone signaling entity.

G cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway SAM S-adenosylmethionine (SAM) ACS ACC Synthase (ACS) SAM->ACS ACC 1-aminocyclopropane-1-carboxylic acid (ACC) ACS->ACC ACO ACC Oxidase (ACO) ACC->ACO ACC2 1-aminocyclopropane-1-carboxylic acid (ACC) Ethylene Ethylene ACO->Ethylene EthyleneResponse Ethylene-Mediated Responses (e.g., Fruit Ripening, Senescence) Ethylene->EthyleneResponse Receptor ACC Perception (e.g., GLRs, FEI1/2) ACC2->Receptor Signaling Downstream Signaling (e.g., Ca2+, Transcriptional Changes) Receptor->Signaling IndependentResponse Ethylene-Independent Responses (e.g., Root Development, Pollen Tube Attraction) Signaling->IndependentResponse

Caption: Canonical vs. Non-Canonical ACC signaling pathways.

Ethylene-Independent ACC Signaling in Plant Development

ACC exerts profound, ethylene-independent control over several key developmental processes, most notably in root architecture and reproduction.

Regulation of Root System Architecture

The effects of ACC on root development are distinct from and, in some cases, opposite to those of ethylene. While ethylene typically inhibits both primary root elongation and lateral root formation, ACC's role is more nuanced.

  • Primary Root Growth: Exogenous ACC application inhibits primary root elongation in Arabidopsis seedlings, even when ethylene signaling is genetically or chemically blocked.[7][8] This inhibition becomes apparent after approximately 36 hours of treatment and is linked to suppressed cell proliferation in the root meristem.[7] Mechanistically, this is achieved through the downregulation of WUSCHEL-related homeobox 5 (WOX5), a key regulator of the quiescent center and stem cell niche activity.[7][8]

  • Lateral Root Development: In stark contrast to ethylene, ACC actively promotes the formation and development of lateral roots.[8][9] This promotion is mediated by a distinct transcriptional program. Transcriptomic analysis of roots treated with ACC for extended periods revealed the significant downregulation of a small, phylogenetically related group of CLAVATA3/ESR-RELATED (CLE) peptide genes.[7][8][10] The suppression of these group 1 CLE peptides leads to the activation of the transcription factor LATERAL ORGAN BOUNDARIES DOMAIN 18 (LBD18), a positive regulator of lateral root development.[8]

Developmental ProcessEffect of EthyleneEffect of ACC (Ethylene-Independent)Key Mediators of ACC Action
Primary Root Elongation InhibitionInhibition[3][7]Downregulation of WOX5[7][8]
Root Meristem Activity InhibitionSuppression of cell proliferation[8]Downregulation of WOX5[8]
Lateral Root Formation InhibitionPromotion[8][9]Downregulation of Group 1 CLE peptides, Activation of LBD18[8]
Control of Cell Wall Integrity

ACC signaling is integral to the surveillance of cell wall integrity, a critical process for controlling cell expansion. This function is mediated by the Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) FEI1 and FEI2.[2] Mutants lacking both FEI1 and FEI2 exhibit a short, swollen root phenotype due to defects in anisotropic growth and reduced cellulose biosynthesis.[1] This phenotype can be rescued by inhibitors of ethylene biosynthesis (which reduce ACC levels) but not by blocking ethylene perception, strongly indicating that ACC itself, not ethylene, is the signaling molecule in this pathway.[2]

Regulation of Plant Reproduction

Perhaps one of the most striking examples of ethylene-independent ACC signaling is in plant reproduction. In Arabidopsis thaliana, ACC is essential for pollen tube attraction to the ovule.[11] Analysis of an acs octuple mutant, which has severely depleted ACC levels, revealed a significant reduction in seed set due to failed pollen tube guidance.[11] This reproductive defect was not observed in ethylene-insensitive mutants or in mutants incapable of producing ethylene from ACC (aco quintuple mutants), confirming an ethylene-independent role for ACC.[12]

Further investigation revealed that ACC acts as a signaling ligand that activates GLUTAMATE RECEPTOR-LIKE (GLR) channels in the sporophytic tissue of the ovule.[11] This activation triggers an influx of calcium ions (Ca2+), a crucial secondary messenger, which in turn promotes the secretion of the pollen tube chemoattractant LURE1.[11][13] This discovery positions ACC as a neurotransmitter-like molecule in plants, acting through ion channels to facilitate rapid cell-to-cell communication.[13][14]

Molecular Mechanisms of ACC Perception and Transduction

While the downstream effects of non-canonical ACC signaling are becoming clearer, the upstream perception and transduction mechanisms are an active area of research. Unlike the well-defined ethylene receptors, a single, universal ACC receptor has not been identified. Instead, evidence points to multiple perception systems.

  • LRR-Receptor-Like Kinases: The FEI1/FEI2 kinases are key components in the cell wall integrity pathway, suggesting they may function as part of a receptor complex for ACC or a downstream signal generated by ACC.[1]

  • GLUTAMATE RECEPTOR-LIKE (GLR) Channels: In reproductive tissues, GLRs act as direct targets of ACC, functioning as ligand-gated ion channels to transduce the ACC signal into a rapid calcium influx.[11]

  • Calcium Signaling: The involvement of Ca2+ as a second messenger appears to be a recurring theme. ACC stimulates transient elevations in cytosolic Ca2+, linking its perception to a universally important signaling hub that can interact with numerous downstream pathways, including those involving reactive oxygen species (ROS).[11][15][16]

G cluster_root Root Development cluster_repro Reproduction (Ovule) ACC_Root ACC CLEs Downregulation of Group 1 CLE Peptides ACC_Root->CLEs WOX5 Downregulation of WOX5 Expression ACC_Root->WOX5 LBD18 Activation of LBD18 CLEs->LBD18 relieves inhibition Meristem Suppressed Meristem Cell Proliferation WOX5->Meristem LR_Formation Lateral Root Formation LBD18->LR_Formation PR_Inhibition Primary Root Inhibition Meristem->PR_Inhibition ACC_Repro ACC GLR GLUTAMATE RECEPTOR-LIKE (GLR) Channels ACC_Repro->GLR activates Ca_Influx Cytosolic Ca2+ Influx GLR->Ca_Influx LURE1 Secretion of LURE1 Chemoattractant Ca_Influx->LURE1 PT_Attraction Pollen Tube Attraction LURE1->PT_Attraction G cluster_genotypes Plant Genotypes cluster_treatments Chemical Treatments start Start: Prepare Seedling Growth Assay WT Wild-Type (e.g., Col-0) start->WT EIN2 Ethylene-Insensitive Mutant (e.g., ein2-5) start->EIN2 ACO_KO Ethylene-Deficient Mutant (e.g., aco quintuple) start->ACO_KO Mock Mock Control (Solvent only) WT->Mock ACC_Treat ACC (e.g., 10 µM) WT->ACC_Treat MCP_Treat ACC + 1-MCP (Ethylene Perception Inhibitor) WT->MCP_Treat EIN2->Mock EIN2->ACC_Treat measure Measure Phenotype (e.g., Primary Root Length, Lateral Root Density) EIN2->measure ACO_KO->Mock ACO_KO->ACC_Treat ACO_KO->measure Mock->measure ACC_Treat->measure MCP_Treat->measure analyze Analyze and Interpret Results measure->analyze

Caption: Experimental workflow for dissecting ACC vs. ethylene effects.

Protocol: Arabidopsis Root Growth Assay

Objective: To quantify the ethylene-independent effect of ACC on primary root elongation.

Materials:

  • Arabidopsis thaliana seeds: Wild-Type (Col-0) and ein2-5 mutant.

  • Murashige and Skoog (MS) agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

  • ACC stock solution (10 mM in sterile water).

  • 1-Methylcyclopropene (1-MCP) gas (e.g., from EthylBloc™ sachet).

  • Airtight containers or desiccators.

  • Growth chamber (22°C, 16h light/8h dark).

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize seeds using 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Wash 5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days.

    • Sow seeds on MS plates containing the final concentrations of ACC (e.g., 0, 1, 10, 50 µM). Prepare separate sets of plates for Wild-Type and ein2-5.

  • 1-MCP Treatment (for a subset of Wild-Type plates):

    • Place the designated Wild-Type plates in an airtight container.

    • Generate 1-MCP gas according to the manufacturer's instructions to a final concentration of ~1-10 ppm.

    • Seal the container and incubate alongside the other plates. Rationale: This treatment blocks ethylene perception in the Wild-Type, creating a pharmacological phenocopy of the ein2 mutant.

  • Growth and Incubation:

    • Place all plates vertically in a growth chamber.

    • Incubate for 7-10 days.

  • Data Acquisition and Analysis:

    • Remove plates and scan them using a flatbed scanner.

    • Measure primary root length using image analysis software (e.g., ImageJ/Fiji).

    • Calculate the average root length and standard deviation for each genotype/treatment combination.

    • Self-Validation/Expected Outcome: A true ethylene-independent effect is observed if ACC inhibits root growth in the ein2-5 mutant and in Wild-Type plants treated with 1-MCP, where the canonical ethylene signaling pathway is blocked. [3][7]

Conclusion and Future Perspectives

The recognition of 1-aminocyclopropane-1-carboxylic acid as a signaling molecule in its own right marks a significant evolution in our understanding of plant hormone biology. [1][2]It is no longer sufficient to consider ACC solely as an inert precursor; its intrinsic activities in regulating development and stress responses must be taken into account. [17][18] Future research will undoubtedly focus on several key areas:

  • Receptor Identification: Identifying the full complement of ACC receptors or perception complexes across different tissues and species is a primary goal.

  • Signaling Network Integration: Elucidating how ACC-specific signaling pathways crosstalk with other hormonal networks, such as those for auxin, jasmonates, and abscisic acid, is critical. [19][20][21]* Translational Applications: Leveraging this knowledge to engineer crops with enhanced root systems, improved stress resilience, or greater reproductive success offers exciting possibilities for agriculture.

For researchers and developers, this expanded view of ACC opens new avenues for investigation and intervention. The protocols and conceptual frameworks presented in this guide provide a foundation for exploring the non-canonical functions of this versatile molecule, pushing the boundaries of plant science and biotechnology.

References

  • Li, Z., et al. (2025). Ethylene-independent modulation of root development by ACC via downregulation of WOX5 and group I CLE peptide expression. PNAS. [Link]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants. Annals of Botany. [Link]

  • Li, G., et al. (2020). Ethylene-independent functions of the ethylene precursor ACC in Marchantia polymorpha. Nature Plants. [Link]

  • Yoon, G. M., & Kieber, J. J. (2013). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. [Link]

  • Plantae. (2020). Ethylene independent functions of ACC in Marchantia polymorpha (Nature Plants). Plantae.org. [Link]

  • Vanderstraeten, L., et al. (2019). The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. Frontiers in Plant Science. [Link]

  • Li, Z., et al. (2025). Ethylene-independent modulation of root development by ACC via downregulation of WOX5 and group I CLE peptide expression. PubMed. [Link]

  • ResearchGate. (2025). Ethylene-independent modulation of root development by ACC via downregulation of WOX5 and group I CLE peptide expression | Request PDF. ResearchGate. [Link]

  • Van de Poel, B., et al. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science. [Link]

  • Vanderstraeten, L., et al. (2019). The ethylene precursor ACC affects early vegetative development independently of ethylene signaling. Ghent University Academic Bibliography. [Link]

  • Van de Poel, B., et al. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. PMC. [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. PMC. [Link]

  • ScienceDaily. (2020). A new role for a well-known molecule as a plant hormone. ScienceDaily. [Link]

  • University of Antwerp. HOW DOES ACC REGULATE PLANT GROWTH AND STRESS RESILIENCE, INDEPENDENT OF ETHYLENE?. University of Antwerp. [Link]

  • Glick, B. R. (2023). Ethylene and ACC in Plants. Encyclopedia.pub. [Link]

  • Mou, D., et al. (2020). Ethylene-independent signaling by the ethylene precursor ACC in Arabidopsis ovular pollen tube attraction. PubMed. [Link]

  • Wang, Y., et al. (2023). The Role of Long-Distance Mobile Metabolites in Plant Stress Response and Signaling. Plants. [Link]

  • Plant Biology 2023. (2023). (1000-04) ACC regulates lateral root formation through CLEs independent of ethylene in Arabidopsis. Plant Biology 2023 Annual Meeting. [Link]

  • Glick, B. R. (2023). Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase. MDPI. [Link]

  • Taylor & Francis. (n.d.). 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • Xuan, W., et al. (2022). Lack of ethylene does not affect reproductive success and synergid cell death in Arabidopsis. Journal of Experimental Botany. [Link]

  • BioTecNika. (2026). New function of ACC molecule as a plant hormone. BioTecNika. [Link]

  • Pattyn, J., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv. [Link]

  • Hempel, N., & Trebak, M. (2017). Crosstalk between Calcium and Reactive Oxygen Species Signaling in Cancer Revisited. Cell Calcium. [Link]

  • Dickinson, A. J., et al. (2023). Non-canonical and developmental roles of the TCA cycle in plants. eScholarship.org. [Link]

  • Bak, A. R., et al. (2018). Ethylene Receptors Signal via a Noncanonical Pathway to Regulate Abscisic Acid Responses. Plant Physiology. [Link]

  • Hempel, N., & Trebak, M. (2017). Crosstalk between calcium and reactive oxygen species signaling in cancer. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Quantification of 1-Aminocyclopropane-1-carboxylic Acid (ACC) in Plant Tissues

[1][2][3][4] Introduction & Biological Context 1-Aminocyclopropane-1-carboxylic acid (ACC) is the immediate non-protein amino acid precursor to ethylene, a potent gaseous phytohormone regulating senescence, fruit ripenin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Introduction & Biological Context

1-Aminocyclopropane-1-carboxylic acid (ACC) is the immediate non-protein amino acid precursor to ethylene, a potent gaseous phytohormone regulating senescence, fruit ripening, and stress responses.[1][2][3] In the Yang Cycle , S-adenosylmethionine (SAM) is converted to ACC by ACC synthase (ACS), the rate-limiting step.[4][5][6] ACC is then oxidized to ethylene by ACC oxidase (ACO).[4][3][6][7][8]

The Analytical Challenge: Quantifying ACC is notoriously difficult for three reasons:

  • Low Abundance: Endogenous levels are often in the picomole range (pmol/g FW).

  • Polarity: ACC is a zwitterionic, highly polar molecule, making it difficult to retain on standard C18 Reverse-Phase (RP) columns.

  • Conjugation: Plants sequester excess ACC as Malonyl-ACC (MACC) .[3] MACC levels can be 10–50x higher than free ACC. Accurate analysis must distinguish between Free ACC (active pool) and Total ACC (active + conjugated).

Diagram 1: The Yang Cycle & ACC Metabolism

Visualizing the biosynthetic flow and conjugation traps.

YangCycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP ACC ACC (Free Pool) SAM->ACC ACS MTA MTA SAM->MTA Ethylene Ethylene (Gas) ACC->Ethylene ACO (+O2) MACC Malonyl-ACC (Conjugated/Storage) ACC->MACC AMT (Reversible via Hydrolysis) MTA->Met Yang Cycle Recycling SAMS SAM Synthetase ACS ACC Synthase (Rate Limiting) ACO ACC Oxidase AMT ACC N-malonyltransferase

Figure 1: The Ethylene Biosynthesis pathway (Yang Cycle).[5][6][7][9][10] Note the reversible conjugation of ACC to MACC, which represents a critical "hidden" pool of ethylene potential.

Method Selection Guide

For drug development and high-impact research, the "Classical" indirect method (oxidation to ethylene) is insufficient due to low specificity. The Direct LC-MS/MS approach is the modern Gold Standard.

FeatureClassical Method (GC-FID)Derivatization LC-MS/MSHILIC-MS/MS (Recommended)
Principle Chemically oxidize ACC to Ethylene using NaOCl/HgCl₂.Tag ACC with FMOC or AQC to make it hydrophobic for C18 columns.Direct analysis of polar ACC using Hydrophilic Interaction Liquid Chromatography.
Specificity Low . Other amines can oxidize to ethylene.High . Mass spec specific.Very High .
Sensitivity Moderate (nmol range).High (fmol range).Ultra-High (fmol range) .
Throughput Low. Labor-intensive.Moderate. Requires reaction time.High . "Shoot and dilute" or simple SPE.
Safety Poor . Often uses Mercury (HgCl₂).Moderate. Derivatizing agents can be toxic.Excellent . Standard solvents only.

Protocol: High-Fidelity HILIC-MS/MS Quantification

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) .[11] The use of a stable isotope internal standard (


-ACC) is mandatory  to correct for matrix effects and extraction losses, which are severe in plant tissues.
A. Reagents & Materials[3][12][13]
  • Target Standard: 1-Aminocyclopropane-1-carboxylic acid (Sigma-Aldrich/Merck).

  • Internal Standard (IS): 1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid (ACC-d4).[1] Note: D4 is preferred over D2 for better mass separation.

  • Extraction Solvent: 80% (v/v) Methanol (MeOH) in water with 0.1% Formic Acid (FA).

  • SPE Cartridges: Strong Cation Exchange (SCX) columns (e.g., Bond Elut SCX or Oasis MCX). Crucial for removing sugars and pigments.

  • LC Column: HILIC Column (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC), 1.7 µm or 2.6 µm particle size.

B. Experimental Workflow Diagram

Workflow Sample Plant Tissue (100 mg FW) Extract Extraction (80% MeOH + 0.1% FA) Sample->Extract Grind (Liq N2) Spike Spike IS (ACC-d4) Extract->Spike Correct for Loss Clean SPE Cleanup (SCX Cartridge) Spike->Clean Bind (+) Elute (High pH) Anal HILIC-MS/MS (MRM Mode) Clean->Anal Inject

Figure 2: Analytical workflow ensuring quantitative accuracy via early Internal Standard (IS) spiking.

C. Step-by-Step Procedure
Phase 1: Extraction
  • Harvest: Flash-freeze plant tissue in liquid nitrogen immediately upon collection to stop enzymatic turnover.

  • Homogenization: Grind ~100 mg of frozen tissue to a fine powder using a ball mill or mortar/pestle.

  • Extraction: Add 1.0 mL of cold Extraction Solvent (80% MeOH, 0.1% FA).

  • Internal Standard Spiking (CRITICAL): Immediately add a known amount of ACC-d4 (e.g., 100 pmol) to the slurry.

    • Why? Spiking before centrifugation corrects for recovery losses during all subsequent steps.

  • Incubation: Vortex vigorously for 10 min at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

Phase 2: Purification (Solid Phase Extraction)

ACC is zwitterionic but acts as a cation at acidic pH (pKa1 ≈ 2.4, pKa2 ≈ 9.0). We use Strong Cation Exchange (SCX) to capture it while washing away neutral sugars and anionic pigments.

  • Conditioning: Equilibrate SCX cartridge with 1 mL MeOH followed by 1 mL 0.1% Formic Acid (aq).

  • Loading: Load the supernatant from Phase 1 onto the cartridge.

  • Washing: Wash with 1 mL 80% MeOH (removes pigments/lipids) followed by 1 mL water (removes neutral sugars).

  • Elution: Elute ACC with 2.0 mL of 2M NH₄OH in 50% MeOH .

    • Mechanism:[7][12][13][14] High pH deprotonates the amino group, releasing ACC from the resin.

  • Drying: Evaporate the eluate to dryness under nitrogen stream or vacuum concentrator.

  • Reconstitution: Dissolve residue in 100 µL Acetonitrile:Water (90:10) for HILIC injection.

Phase 3: HILIC-MS/MS Analysis
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 8 minutes (HILIC requires high organic start).

  • MS Detection (MRM Mode):

    • ACC (Endogenous): Precursor m/z 102.1 → Product m/z 56.1 (Quantifier), 84.1 (Qualifier).

    • ACC-d4 (Internal Std): Precursor m/z 106.1 → Product m/z 60.1.

Measuring Total ACC (The "Hidden" Pool)

To measure MACC , you must hydrolyze the sample.

  • Protocol: Take a separate aliquot of the supernatant (from Phase 1, step 6).

  • Hydrolysis: Add HCl to a final concentration of 2N. Heat at 100°C for 3 hours.

  • Neutralization: Neutralize with NaOH.

  • Proceed: Continue to Phase 2 (SPE).

  • Calculation: Total ACC (Hydrolyzed) - Free ACC (Non-hydrolyzed) = MACC.

Data Analysis & Quality Control

Calculation (Isotope Dilution Equation)

Calculate the concentration of endogenous ACC (


) using the response factor (

) derived from a calibration curve:


Where:

  • 
     = Peak area of endogenous ACC (
    
    
    
    102).
  • 
     = Peak area of ACC-d4 (
    
    
    
    106).
  • 
     = Concentration of Internal Standard added.
    
Troubleshooting Table
IssueProbable CauseSolution
Poor Retention Water content in sample too high for HILIC.Ensure reconstitution solvent is >80% Acetonitrile.
Low Recovery SCX column overloaded or pH incorrect.Ensure extract is acidified (pH < 3) before loading SCX.
Peak Tailing Interaction with glass vials or column sites.Use polypropylene vials; add 10mM Ammonium Formate to mobile phase.
High Background Contaminated solvents.Use LC-MS grade solvents only; ACC is ubiquitous in some lab dust.

References

  • Yang, S. F., & Hoffman, N. E. (1984). Ethylene biosynthesis and its regulation in higher plants.[4] Annual Review of Plant Physiology, 35(1), 155-189. Link

  • Bulens, I., et al. (2011). Protocol: An updated integrated method for the determination of 1-aminocyclopropane-1-carboxylic acid, abscisic acid, jasmonate, and salicylic acid in plant tissues. Plant Methods, 7(1), 1-13. Link

  • Smets, R., et al. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 993(1-2), 79-87. Link

  • Litsinger, M. C., & Ward, C. (1980). (Historical Reference for Indirect Oxidation Method). Note: Included for context; superseded by MS methods.
  • Tong, J., et al. (2025). Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry.[15] BMC Plant Biology. Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

1-aminocyclopropane-1-carboxylic acid versus ACC (1-aminocyclopropane-1-carboxylic acid) efficacy in ethylene production

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Ethylene and its Precursor, ACC Ethylene, a simple gaseous hydrocarbon, is a pivotal plant hormone that orchestrates a wid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethylene and its Precursor, ACC

Ethylene, a simple gaseous hydrocarbon, is a pivotal plant hormone that orchestrates a wide array of physiological and developmental processes. Its influence extends from seed germination and root development to fruit ripening, leaf senescence, and responses to both biotic and abiotic stress.[1][2] Given its gaseous nature, direct application of ethylene for research or agricultural purposes can be challenging. This has led to the widespread use of ethylene-releasing compounds, among which 1-aminocyclopropane-1-carboxylic acid (ACC) holds a unique position as the immediate and natural precursor to ethylene in all higher plants.[3][4] This guide provides an in-depth, objective comparison of the efficacy of exogenous ACC in inducing ethylene production versus its common synthetic alternative, ethephon. We will delve into the underlying biochemical pathways, present supporting experimental data, and provide detailed protocols for researchers.

The Ethylene Biosynthesis Pathway: A Two-Step Conversion

The production of ethylene in plants is a tightly regulated process, often referred to as the Yang Cycle.[1] It begins with the amino acid methionine. Through a series of enzymatic reactions, methionine is converted to S-adenosyl-L-methionine (SAM).[4][5] The first committed and often rate-limiting step in ethylene biosynthesis is the conversion of SAM to ACC, a reaction catalyzed by the enzyme ACC synthase (ACS).[2][6] The final step is the oxidation of ACC to ethylene, carbon dioxide, and cyanide, catalyzed by ACC oxidase (ACO).[7] This two-step conversion from a stable, soluble precursor to a gaseous hormone allows for precise spatial and temporal control over ethylene production within the plant.

Ethylene_Biosynthesis_Pathway Methionine Methionine SAM S-Adenosyl-L-Methionine (SAM) Methionine->SAM ACC 1-Aminocyclopropane- 1-Carboxylic Acid (ACC) SAM->ACC ACC Synthase (ACS) [Rate-Limiting Step] Ethylene Ethylene ACC->Ethylene caption Figure 1: The Ethylene Biosynthesis Pathway. Experimental_Workflow Plant_Prep 1. Plant Material Preparation Treatment 2. Application of ACC or Ethephon Plant_Prep->Treatment Incubation 3. Incubation in Sealed Containers Treatment->Incubation Gas_Sampling 4. Headspace Gas Sampling Incubation->Gas_Sampling GC_Analysis 5. Ethylene Measurement by Gas Chromatography Gas_Sampling->GC_Analysis Data_Analysis 6. Data Analysis and Quantification GC_Analysis->Data_Analysis caption Figure 2: Experimental Workflow for Ethylene Induction and Measurement. ACC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Plant Cell Exo_ACC Exogenous ACC Membrane_Transporter Amino Acid Transporter Exo_ACC->Membrane_Transporter Uptake Intra_ACC Intracellular ACC Membrane_Transporter->Intra_ACC ACO ACC Oxidase (ACO) Intra_ACC->ACO Substrate Ethylene Ethylene ACO->Ethylene Conversion Response Ethylene Responses Ethylene->Response Signaling caption Figure 3: Mechanism of Action of Exogenous ACC.

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Comparative

A Comparative Guide to 1-Aminocyclopropane-1-Carboxylic Acid (ACC) and Its Synthetic Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, and its synthetic analogs. We will explore the mechanisms of action, comparative efficacy, and practical applications of these compounds, supported by experimental data and detailed protocols to empower researchers in the field.

The Central Role of ACC in Ethylene Biosynthesis

Ethylene is a simple gaseous hormone that plays a profound role in plant physiology, influencing everything from seed germination and growth to fruit ripening and senescence.[1][2][3] The production of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) as the lynchpin.[1][4][5] The biosynthesis pathway, often referred to as the Yang Cycle, proceeds as follows:

  • Methionine is converted to S-adenosyl-L-methionine (SAM).[1][6]

  • ACC Synthase (ACS) , a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the rate-limiting conversion of SAM to ACC.[1][7]

  • ACC Oxidase (ACO) , an iron(II)-dependent oxygenase, oxidizes ACC to form ethylene, cyanide, and carbon dioxide.[1][2][8]

Due to this central role, modulating the synthesis or perception of ethylene often involves targeting ACC or its associated enzymes. This has led to the development of numerous synthetic analogs designed to either inhibit or mimic ethylene-related processes.

Ethylene_Biosynthesis Fig. 1: Ethylene Biosynthesis Pathway and Points of Inhibition Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAMS ACC 1-Aminocyclopropane- 1-Carboxylic Acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Receptor Ethylene Receptor (e.g., ETR1) Ethylene->Receptor Binds to Response Physiological Response (e.g., Ripening) Receptor->Response AVG AVG / AOA AVG->SAM Inhibits ACS Cobalt Cobalt (Co²⁺) Cobalt->ACC Inhibits ACO MCP 1-MCP MCP->Receptor Blocks Receptor

Caption: Overview of the ethylene biosynthesis pathway, highlighting the key enzymes and the points of action for major synthetic analogs.

Comparative Analysis of ACC Analogs by Mechanism of Action

Synthetic analogs can be broadly categorized by how they interfere with the ethylene pathway. The primary mechanisms are inhibition of ACC synthase, inhibition of ACC oxidase, or blockage of ethylene receptors.

ACC Synthase (ACS) Inhibitors

These compounds prevent the formation of ACC, thereby shutting down ethylene production at its rate-limiting step.

  • Aminoethoxyvinylglycine (AVG): AVG is a potent, competitive inhibitor of ACC synthase.[7][9] It acts by binding to the enzyme's active site, preventing the substrate SAM from binding.[7] Its effectiveness is demonstrated by its commercial use to delay fruit ripening and reduce pre-harvest fruit drop.[7][9]

  • Aminooxyacetic Acid (AOA): Like AVG, AOA is an inhibitor of PLP-dependent enzymes, including ACC synthase.[5][6][10] It effectively blocks ethylene biosynthesis and is often used in research to study ethylene-independent ACC signaling.[5][6][10]

Experimental Insight: The choice between AVG and AOA can depend on the desired specificity and experimental context. While both inhibit ACS, their broader effects on other PLP-dependent enzymes may differ, which could be a critical variable in complex biological systems.

ACC Oxidase (ACO) Inhibitors

These molecules block the final step of ethylene synthesis: the conversion of ACC to ethylene.

  • Cobalt Ions (Co²⁺): Cobalt chloride is a well-documented inhibitor of ACC oxidase.[11][12][13] It directly interferes with the enzyme's activity, leading to an accumulation of endogenous ACC and a sharp decline in ethylene production.[12] This makes it a valuable tool in physiological studies to uncouple ACC accumulation from ethylene synthesis.[11][12] However, its utility is often limited to laboratory settings due to its toxicity at higher concentrations.[11]

  • Salicylic Acid (SA) and its derivatives: Salicylic acid and related compounds like salicylhydroxamic acid can inhibit ACO activity, though often at higher concentrations than metallic ions.[14][15] They are thought to chelate the iron cofactor at the enzyme's active site.[15]

Ethylene Receptor Antagonists

These compounds do not interfere with ACC or ethylene synthesis but prevent the plant from perceiving any ethylene that is produced.

  • 1-Methylcyclopropene (1-MCP): 1-MCP is a gaseous cyclopropene derivative that is structurally similar to ethylene.[16][17] It acts as a potent competitive inhibitor by binding irreversibly to ethylene receptors, thereby blocking ethylene signal transduction.[16][17][18][19] This blockage prevents a wide range of ethylene-dependent responses, including ripening, senescence, and abscission.[17][19][20] Its high efficacy and low required dosage have made it a cornerstone of postharvest technology, particularly for fruits like apples.[17][18]

Substrate Analogs

Some analogs are structurally similar enough to ACC to be processed by the ethylene pathway enzymes, often with different outcomes.

  • 1-Aminocyclobutane-1-carboxylic Acid (ACBC): ACBC serves as an alternative substrate for ACC oxidase. Instead of producing ethylene, its processing by the enzyme leads to a ring-expansion product, dehydroproline.[21] This unique reactivity provides strong evidence for a radical-based mechanism for ACC oxidase.[21] While not used for commercial ethylene control, ACBC is a critical tool for mechanistic studies of the enzyme.[21][22]

Quantitative Comparison of Inhibitor Efficacy

The efficacy of inhibitors is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

CompoundTarget EnzymeMechanism of ActionTypical Kᵢ or IC₅₀ ValuePrimary ApplicationReference
ACC ACC OxidaseNatural SubstrateKₘ ≈ 6-15 µM (Tomato)Ethylene ProductionN/A
AVG ACC SynthaseCompetitive InhibitorKᵢ ≈ 0.02 µM (Apple)Pre-harvest Ripening Delay[23]
AOA ACC SynthasePLP Enzyme InhibitorEffective at µM-mM rangeResearch Tool[6][10]
Cobalt (Co²⁺) ACC OxidaseNon-competitive InhibitorEffective at mM rangeResearch Tool[12][13]
1-MCP Ethylene ReceptorsIrreversible AntagonistEffective at ppb-ppm rangePost-harvest Freshness[16][17]

Note: Kᵢ and Kₘ values can vary significantly depending on the plant species, isoform of the enzyme, and experimental conditions. The values presented are for comparative illustration.

Experimental Protocols

Accurate comparison of ACC and its analogs requires robust and reproducible methodologies. The gold standard for quantifying ethylene production is gas chromatography.

Protocol for Measuring Ethylene Production via Gas Chromatography

This protocol outlines the fundamental steps for quantifying ethylene production from plant tissue (e.g., leaf discs, fruit slices) after treatment with ACC or an analog.

Objective: To measure and compare the rate of ethylene evolution from plant tissue under different chemical treatments.

Materials:

  • Gas-tight vials (e.g., 20 mL) with septa

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., HP-PLOT Q).[24]

  • Gas-tight syringes (e.g., 1 mL)

  • Plant tissue of interest

  • Treatment solutions (ACC, AVG, CoCl₂, etc.) in a suitable buffer

  • Certified ethylene standard gas for calibration

Methodology:

  • Sample Preparation: Excise uniform samples of plant tissue (e.g., 1 cm diameter leaf discs). Allow them to equilibrate in a buffer solution for a short period.

  • Treatment Incubation: Transfer the tissue samples to the gas-tight vials containing the treatment solutions (e.g., control buffer, 1 mM ACC, 1 mM ACC + 1 mM CoCl₂).

  • Headspace Accumulation: Immediately seal the vials. Incubate under controlled light and temperature conditions for a defined period (e.g., 1-4 hours). This allows ethylene to accumulate in the vial's headspace.[25]

  • Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from each vial through the septum.[25]

  • GC Analysis: Inject the gas sample into the GC. The ethylene in the sample will be separated on the column and detected by the FID.

  • Quantification: The peak area corresponding to ethylene is integrated. The concentration is calculated by comparing this area to a standard curve generated by injecting known concentrations of the certified ethylene standard.[25]

  • Data Normalization: Express the results as ethylene production rate (e.g., nL per gram of fresh weight per hour).

Caption: Experimental workflow for the quantification of ethylene production from plant tissues using gas chromatography.

Trustworthiness through Self-Validation: This protocol incorporates self-validating controls. A "no tissue" vial controls for contaminant gases. A "buffer only" vial establishes the basal ethylene production rate. A positive control (e.g., ACC treatment) confirms the tissue is responsive. Comparing an inhibitor treatment to the ACC treatment directly validates the inhibitor's efficacy.

Conclusion and Future Directions

The study of 1-aminocyclopropane-1-carboxylic acid and its synthetic analogs has been instrumental in dissecting the ethylene biosynthesis and signaling pathways. While compounds like AVG and 1-MCP have found widespread commercial success by effectively inhibiting ethylene production or perception, other analogs like ACBC have proven invaluable for fundamental biochemical research.

Future research is focused on developing new, more specific, and efficient modulators of the ethylene pathway.[26][27] Recent work has also highlighted an emerging role for ACC itself as a signaling molecule independent of ethylene, opening new avenues for investigation where these analogs will be critical tools to differentiate between ethylene-dependent and ethylene-independent ACC responses.[1][5][6][28] The continued comparative analysis of these compounds will undoubtedly drive innovation in both agriculture and fundamental plant science.

References

  • 1-Methylcyclopropene - Wikipedia. Wikipedia. Available at: [Link]

  • Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings. Springer Protocols. Available at: [Link]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. Available at: [Link]

  • What is 1-Methylcyclopropene used for. AFL-Futbol. Available at: [Link]

  • Cobalt in hydroponics as a biostimulant. Science in Hydroponics. Available at: [Link]

  • Li, Y., et al. (2025). Mechanisms of 1-Methylcyclopropene (1-MCP) in Regulating Ethylene Signal Transduction and Its Role in Stress Responses: A Review. Plant Science. Available at: [Link]

  • Hryshchyshyn, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. Available at: [Link]

  • 1-Aminocyclopropane-1-carboxylic acid - Wikipedia. Wikipedia. Available at: [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Available at: [Link]

  • Simaan, A. J., & Réglier, M. (2015). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase. Royal Society of Chemistry. Available at: [Link]

  • Hu, Z., et al. (2021). Cobalt: An Essential Micronutrient for Plant Growth? Frontiers in Plant Science, 12. Available at: [Link]

  • John, P. (2016). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. Functional Plant Biology, 43(9), 795-810. Available at: [Link]

  • Watkins, C. B. (2006). Actions and uses of 1-methylcyclopropene (1-MCP). CABI Reviews. Available at: [Link]

  • Khan, M. A., et al. (2021). Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. Frontiers in Plant Science, 11. Available at: [Link]

  • Cronje, P. J. R., et al. (2023). Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection. Bio-protocol, 13(6). Available at: [Link]

  • Yu, Y. B., & Yang, S. F. (1979). Auxin-induced Ethylene Production and Its Inhibition by Aminoethyoxyvinylglycine and Cobalt Ion. Plant Physiology, 64(6), 1074-1077. Available at: [Link]

  • Zhang, Y., et al. (2021). Effects of Exogenous Ethylene and Cobalt Chloride on Root Growth of Chinese Fir Seedlings under Phosphorus-Deficient Conditions. Forests, 12(11), 1599. Available at: [Link]

  • John, P. (2016). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. Functional Plant Biology, 43(9), 795-810. Available at: [Link]

  • Pirrung, M. C., et al. (1998). Ethylene biosynthesis: processing of a substrate analog supports a radical mechanism for the ethylene-forming enzyme. Chemistry & Biology, 5(1), 49-57. Available at: [Link]

  • Nováková, M., et al. (2008). Estimation of ethylene production and 1-aminocyclopropane-1-carboxylic acid in plants by means of gas chromatography. Plant, Soil and Environment, 54(2), 82-90. Available at: [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Frontiers in Plant Science, 5, 640. Available at: [Link]

  • An, F., et al. (2011). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 286(28), 24900-24909. Available at: [Link]

  • Makky, M. (2015). A New Rapid Gas Chromatographic Method for Ethylene, Respirational, and Senescent Gaseous Production of Climacteric Fruits Store. IEEE. Available at: [Link]

  • Gatos, M., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Peptide Research, 51(5), 335-343. Available at: [Link]

  • Beyer, E. M. (1975). A method for determining the concentration of ethylene in the gas phase of vegetative plant tissues. Plant Physiology, 56(3), 274-278. Available at: [Link]

  • 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Van de Poel, B., et al. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science, 7, 2042. Available at: [Link]

  • He, A., & Pearlman, A. (2016). Solanum lycopersicum ACC Synthase. St. Olaf College. Available at: [Link]

  • Shapiro, A. B. (2017). Kinact and Ki values? ResearchGate. Available at: [Link]

  • Van de Poel, B., et al. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers for Young Minds, 7, 68. Available at: [Link]

  • Depaepe, T., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Plant Physiology, 190(1), 549-563. Available at: [Link]

  • Glick, B. R. (2025). Enzymes that regulate ethylene levels - 1-Aminocyclopropane-1-carboxylic acid (ACC) deaminase, ACC synthase and ACC oxidase. ResearchGate. Available at: [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5. Available at: [Link]

  • Barros, R. S., et al. (2005). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. Brazilian Journal of Plant Physiology, 17(3), 303-308. Available at: [Link]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10. Available at: [Link]

  • Kumar, V., et al. (2023). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. International Journal of Molecular Sciences, 24(16), 12984. Available at: [Link]

  • Li, T., et al. (2023). Effects of Preharvest Aminoethoxyvinylglycine (AVG) Treatment on Fruit Ripening, Core Browning and Related Gene Expression in 'Huangguan' Pear (Pyrus bretschneideri Rehd.). Foods, 12(3), 603. Available at: [Link]

  • Guddat, L. W., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(5), E667-E676. Available at: [Link]

Sources

Validation

confirming the specificity of 1-aminocyclopropane-1-carboxylic acid as an ethylene precursor in non-plant organisms

Topic: Confirming the Specificity of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) as an Ethylene Precursor in Non-Plant Organisms Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Specificity of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) as an Ethylene Precursor in Non-Plant Organisms Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The ACC Paradox in Non-Plant Systems

In higher plants, 1-aminocyclopropane-1-carboxylic acid (ACC) is the canonical, rate-limiting precursor to ethylene, catalyzed by the dedicated enzyme ACC oxidase (ACO).[1][2][3][4] However, in non-plant organisms—bacteria, fungi, and mammals—the presence of ethylene does not inherently confirm an ACC-dependent pathway.

This guide addresses a critical challenge in comparative physiology and microbial biochemistry: distinguishing true enzymatic conversion of ACC to ethylene from metabolic artifacts, chemical oxidation, or alternative pathways (e.g., KMBA or EFE).

For researchers, the risk of false positives is high. Oxidative stress in mammalian cell cultures can chemically convert ACC to ethylene via lipid peroxidation, mimicking enzymatic activity. Conversely, specific fungal species possess functional ACO homologs, while many bacteria consume ACC to prevent ethylene signaling (via ACC deaminase). This guide provides the experimental framework to rigorously validate ACC specificity.

Part 1: Mechanistic Landscape & Pathway Comparison

To design a validation strategy, one must first map the competing pathways. In non-plant systems, ethylene is often produced via mechanisms that are structurally and enzymatically distinct from the plant "Yang Cycle."

The Three Primary Ethylene Routes
  • The Plant-Like Route (ACC-Dependent):

    • Mechanism: ACC

      
       Ethylene + HCN + CO
      
      
      
      .
    • Enzyme: ACC Oxidase (ACO).[1][2][3][5][6] Requires Fe(II), Ascorbate, CO

      
      , and O
      
      
      
      .
    • Occurrence: Seed plants, select fungi (e.g., Agaricus, Volvariella), and slime molds. Rare in bacteria.

  • The Microbial Route (ACC-Independent):

    • Mechanism A (EFE): 2-Oxoglutarate + L-Arginine

      
       Ethylene + Succinate + Guanidine.
      
    • Enzyme: Ethylene-Forming Enzyme (EFE).

    • Occurrence: Pseudomonas syringae, Penicillium digitatum.

    • Mechanism B (KMBA): NADH:Fe(III) oxidoreductase degrades KMBA (2-keto-4-methylthiobutyric acid).

    • Occurrence: Escherichia coli, Botrytis cinerea.

  • The Oxidative/Chemical Route (The Confounder):

    • Mechanism: Lipid Peroxidation / ROS attack on ACC.

    • Context: High oxidative stress in mammalian cells or microsomes can chemically oxidize ACC to ethylene without a specific enzyme.

    • Note: In mammals, ACC also functions as a partial agonist for NMDA receptors , a role completely independent of ethylene production.

Visualizing the Pathways

EthylenePathways cluster_0 Plant & Specific Fungi cluster_1 Bacteria (Pseudomonas/E. coli) cluster_2 Mammalian / Chemical Stress ACC ACC (Substrate) ACO ACC Oxidase (ACO) [Fe(II), Ascorbate, CO2] ACC->ACO Specific ROS ROS / Lipid Peroxidation ACC->ROS Non-Specific Oxidation NMDA NMDA Receptor (Neurological Signal) ACC->NMDA Agonist Binding (No Ethylene) Ethylene_Plant Ethylene (Plant/Fungal) ACO->Ethylene_Plant TwoOG 2-Oxoglutarate + Arg EFE Ethylene Forming Enzyme (EFE) [Fe(II), O2] TwoOG->EFE Specific Ethylene_Microbe Ethylene (Microbial) EFE->Ethylene_Microbe Ethylene_Chem Ethylene (Chemical Artifact) ROS->Ethylene_Chem

Figure 1: Comparative pathways of ethylene production. Note that ACC can be converted to ethylene chemically by ROS, mimicking the enzymatic plant pathway.

Part 2: Comparative Analysis of Precursors

When testing a non-plant organism, simply adding ACC and measuring ethylene is insufficient. You must compare ACC against alternative substrates.

FeatureACC (1-Aminocyclopropane-1-carboxylic acid)KMBA (2-keto-4-methylthiobutyric acid)2-Oxoglutarate (2-OG) + Arginine
Primary Pathway Plant ACO (Yang Cycle)NADH:Fe(III) OxidoreductaseMicrobial EFE
Key Co-factors Fe(II), Ascorbate, CO

NADH, Fe(III)Fe(II), O

Inhibitor Sensitivity Co

, AIB (Aminoisobutyric acid)
Free Radical ScavengersNaN

(Sodium Azide - weak), Metal chelators
Specificity Risk High: Vulnerable to chemical oxidation by ROS/Lipid peroxides.Medium: Can be degraded by general oxidases.Low: Highly specific to EFE.
Mammalian Role NMDA Receptor Agonist (Neuro)Methionine salvage intermediateKrebs Cycle intermediate

Part 3: Experimental Validation Framework

To confirm ACC specificity, you must prove the ethylene is produced by an enzyme structurally similar to ACO, and not by chemical oxidation or the EFE pathway.

Protocol 1: The "Inhibitor Fingerprint" Assay

Differentiation based on enzyme cofactor requirements.

  • Setup: Prepare cell cultures (bacterial/fungal/mammalian) in sealed vials.

  • Treatment Groups:

    • Control: Substrate (ACC 1mM) only.

    • Group A (ACO Check): ACC + CoCl

      
       (100 µM) . Cobalt specifically inhibits ACO by competing with Fe(II).
      
    • Group B (Radical Check): ACC + Propyl Gallate (1 mM) or Tiron. These scavenge free radicals.

    • Group C (EFE Check): 2-Oxoglutarate + L-Arginine (no ACC).

  • Analysis: Measure headspace ethylene via GC-MS.

  • Interpretation:

    • If Co

      
       inhibits production 
      
      
      
      Likely True Enzymatic ACO .
    • If Radical Scavengers inhibit production

      
       Likely Chemical/Lipid Peroxidation  (False Positive).
      
    • If Group C produces ethylene

      
       Organism uses EFE Pathway , not ACC.
      
Protocol 2: Stereoselective Discrimination

ACO is stereoselective; chemical oxidation is not.

  • Rationale: The plant ACO enzyme preferentially oxidizes one stereoisomer of allocoronamic acid (2-ethyl-ACC). Chemical oxidation (ROS) will degrade all isomers equally.

  • Method:

    • Synthesize or purchase (+)-allocoronamic acid and (-)-allocoronamic acid.

    • Feed isomers separately to the organism.

  • Result:

    • Significant difference in ethylene rate between isomers

      
      Enzymatic (Specific). 
      
    • Identical ethylene rates

      
      Chemical (Non-specific). 
      
Protocol 3: Isotope Tracing (The Gold Standard)

Confirming the carbon source.

  • Substrates: [1,2-

    
    C]ACC vs. [U-
    
    
    
    C]Methionine vs. [U-
    
    
    C]Glutamate.
  • Workflow:

    • Incubate organism with labeled substrate.

    • Trapping: Pass headspace gas through mercuric perchlorate to trap ethylene.

    • Count radioactivity in the trap.

  • Logic:

    • High specific activity from ACC but low from Glutamate

      
      ACC Pathway. 
      
    • High specific activity from Glutamate

      
      EFE Pathway  (Glutamate 
      
      
      
      2-OG).

Part 4: Decision Logic for Researchers

Use this flowchart to determine if your organism truly uses ACC to produce ethylene.

DecisionTree Start Start: Ethylene Detected after ACC Feeding Q1 Does Cobalt (Co2+) inhibit ethylene production? Start->Q1 Q2 Do Free Radical Scavengers (e.g., Propyl Gallate) inhibit it? Q1->Q2 No (Not ACO-like) Q3 Does the organism have an ACO homolog gene? Q1->Q3 Yes (Metal dependent) Q4 Does it produce ethylene from 2-Oxoglutarate? Q2->Q4 No FalsePos ARTIFACT: Chemical Oxidation (ROS/Lipid Peroxidation) Q2->FalsePos Yes (ROS driven) TrueACO CONFIRMED: True Enzymatic ACC Oxidase Activity (e.g., Fungi like Penicillium) Q3->TrueACO Yes (Gene present) Q3->FalsePos No Gene Found Q4->FalsePos No (Unknown Mechanism) EFE_Path FALSE: Organism uses EFE Pathway (ACC is not the natural precursor) Q4->EFE_Path Yes

Figure 2: Validation Decision Tree. A systematic approach to ruling out artifacts.

References

  • Adams, D. O., & Yang, S. F. (1979). Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene.[3][7] Proceedings of the National Academy of Sciences, 76(1), 170–174.[7] Link

  • Digledine, R., et al. (1999). The NMDA receptor. Pharmacological Reviews, 51(1), 7-61. (Confirming ACC as a partial agonist in mammalian systems). Link

  • Fukuda, H., et al. (1993). Ethylene production by microorganisms. Advances in Microbial Physiology, 35, 275-307. (Detailing the KMBA and EFE pathways). Link

  • Lynch, D. V., et al. (1985). Lipid peroxidation forms ethylene from 1-aminocyclopropane-1-carboxylic acid and may operate in leaf senescence. Plant Physiology, 81, 1724-1727. (Evidence of chemical oxidation of ACC). Link

  • Glick, B. R. (2014). Bacteria with ACC deaminase can promote plant growth and help to feed the world. Philosophical Transactions of the Royal Society B, 369(1639). (Explaining bacterial consumption of ACC). Link

  • Chagué, V., et al. (2002). Ethylene biosynthesis in Botrytis cinerea. FEMS Microbiology Ecology, 40(2), 143-149. (KMBA pathway specificity). Link

Sources

Comparative

quantitative comparison of ethylene evolution from 1-aminocyclopropane-1-carboxylic acid and its derivatives

Executive Summary This guide provides a technical comparison of ethylene evolution capabilities between 1-aminocyclopropane-1-carboxylic acid (ACC) , its biological conjugates (e.g., MACC ), and structural analogs (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of ethylene evolution capabilities between 1-aminocyclopropane-1-carboxylic acid (ACC) , its biological conjugates (e.g., MACC ), and structural analogs (e.g., AEC ).

For researchers in plant physiology and drug development, the critical distinction lies in the mechanism of oxidation :

  • Enzymatic Conversion (In Vivo/In Vitro): Mediated by ACC Oxidase (ACO).[1][2][3][4][5] It is highly stereospecific and strictly regulated.

  • Chemical Oxidation (Analytical): Mediated by hypochlorite (NaOCl) and mercuric chloride (HgCl₂). It is non-stereospecific and converts free ACC indiscriminately.

Key Finding: While ACC yields ethylene with >90% efficiency in both systems, N-malonyl-ACC (MACC) is enzymatically inert and chemically stable unless subjected to acid hydrolysis. Stereoisomers of ACC analogs (like allocoronamic acid) reveal the asymmetric nature of the ACO active site, a property not shared by chemical oxidation.

Part 1: Mechanistic Pathways & Logic

Understanding the "Fate of ACC" is essential for experimental design. ACC is not merely a throughput molecule; it is dynamically partitioned between oxidation (ethylene) and conjugation (storage).

Diagram: The Fate of ACC (Biosynthesis vs. Oxidation)

ACC_Pathways MET Methionine SAM S-Adenosyl- methionine (SAM) MET->SAM SAM Synthetase ACC ACC (Free Pool) SAM->ACC ACC Synthase (ACS) ETH ETHYLENE (Gas) ACC->ETH ACC Oxidase (ACO) (Requires Fe2+, Ascorbate, CO2) MACC MACC (N-malonyl conjugate) ACC->MACC ACC N-malonyltransferase GACC GACC (gamma-glutamyl conjugate) ACC->GACC GGT CHEM_OX Chemical Oxidation (NaOCl + HgCl2) ACC->CHEM_OX In Vitro Assay MACC->CHEM_OX No Reaction (Unless Hydrolyzed) CHEM_OX->ETH Non-enzymatic Conversion

Figure 1: The dual fate of ACC. Green pathways represent physiological ethylene evolution. Red nodes represent stable conjugates that do not evolve ethylene under standard physiological conditions.

Part 2: Comparative Analysis

Substrate Specificity & Yield

The following table contrasts ethylene evolution rates based on the oxidation method. Data is normalized to ACC (100%).

CompoundStructure / TypeEnzymatic Yield (ACO)Chemical Yield (NaOCl)Physiological Significance
ACC Native Precursor100% ~90-100% Immediate ethylene precursor.
MACC N-malonyl conjugate< 2% < 5% Stable storage form. Requires acid hydrolysis (2N HCl) to revert to ACC for detection.
GACC ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-glutamyl conjugate
< 5% < 5% Minor storage form; functionally similar to MACC.
(1R, 2S)-AEC Analog (Allocoronamic acid)High (~80-90%) 100% Preferred stereoisomer for ACO active site.
(1S, 2R)-AEC Analog (Enantiomer)Low (< 5%) 100% Chemically identical, biologically inactive. Proves enzyme stereospecificity.
Di-ACC ACC DimerLow (~10-20%) Variable Can act as a substrate via ACO promiscuity but with significantly lower affinity.
The "MACC Trap" in Quantification

A common error in drug development and phenotyping is measuring "ACC" without defining the fraction.

  • Free ACC: Measured by mild chemical oxidation. Correlates with current ethylene potential.

  • Total ACC (Free + Conjugated): Measured after acid hydrolysis. Correlates with historical accumulation.

  • Differentiation: MACC does not evolve ethylene in the standard Lizada & Yang assay because the N-substitution prevents the formation of the nitrenium ion intermediate required for ring fragmentation.

Stereoselectivity as a Probe

The conversion of 1-amino-2-ethylcyclopropane-1-carboxylic acid (AEC) highlights the structural constraints of ACC Oxidase.

  • Chemical Oxidation: The NaOCl attack is purely chemical; it does not "see" the ethyl group's orientation. All four stereoisomers of AEC convert to 1-butene (the ethylene analog) with equal efficiency.[6]

  • Enzymatic Oxidation: ACO strictly requires the (1R, 2S) configuration. This confirms that the enzyme binds the amino and carboxyl groups in a specific geometry relative to the ring carbons.

Part 3: Experimental Protocols

Protocol A: Chemical Quantification (Modified Lizada & Yang)

Purpose: To quantify Free ACC content in tissue or solution.

Principle: NaOCl oxidizes ACC to ethylene via a nitrenium ion intermediate. HgCl₂ is required to complex the amine, facilitating the reaction and preventing side reactions with other amines.

Reagents:

  • Oxidant: 5% NaOCl (commercial bleach) and saturated NaOH (2:1 v/v).

  • Complexing Agent: 10 mM HgCl₂.

  • Assay Buffer: Water or weak buffer (pH > 8 is critical for the reaction).

Workflow:

  • Extraction: Extract plant tissue in 80% Ethanol (prevents enzymatic activity). Evaporate ethanol and resuspend in water.

  • Reaction:

    • In a 10 mL headspace vial, add 0.8 mL Sample .

    • Add 0.1 mL HgCl₂ .

    • Seal vial with a rubber septum.

    • Inject 0.1 mL NaOCl/NaOH mixture through the septum.

  • Incubation: Vortex immediately. Incubate on ice for 2.5 minutes (Ice reduces side reactions).

  • Analysis: Withdraw 1 mL headspace gas and inject into GC (FID).

  • Validation: Spike a duplicate sample with internal standard ACC to calculate conversion efficiency (usually 60-80% in crude extracts due to interfering phenolics).

Protocol B: In Vitro Enzymatic Assay (ACO Activity)

Purpose: To determine the catalytic capability of the enzyme or test analog specificity.

Reagents:

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% Glycerol, 30 mM Na-Ascorbate, 5% PVPP (to bind phenolics).

  • Reaction Mix: 50 mM Tris-HCl (pH 7.2), 30 mM Na-Ascorbate, 0.1 mM FeSO₄, 20 mM NaHCO₃ (CO₂ is an essential activator).

  • Substrate: 1 mM ACC (or derivative).

Workflow:

  • Enzyme Prep: Homogenize tissue in Extraction Buffer. Centrifuge at 14,000 x g for 20 min. Use supernatant.

  • Reaction:

    • In a sealed vial, mix 1.8 mL Reaction Mix + 0.2 mL Enzyme Extract .

    • Initiate by injecting Substrate (ACC) .

  • Incubation: Incubate at 30°C with shaking for 30-60 minutes.

  • Analysis: Withdraw 1 mL headspace gas and inject into GC.

Part 4: Critical Discussion & Troubleshooting

Interference in Chemical Assays

Crude plant extracts often contain phenols and other reductants that scavenge NaOCl, lowering ethylene yield.

  • Solution: Always run an "Internal Standard" spike (Sample + known ACC) to determine the "Efficiency of Conversion" (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
MACC Hydrolysis

To measure MACC, you must hydrolyze the extract:

  • Measure Free ACC (Protocol A).

  • Add 2N HCl to the extract and heat at 100°C for 3 hours.

  • Neutralize with NaOH.

  • Measure Total ACC.

  • MACC = Total ACC - Free ACC.

Safety Note on Mercury

Protocol A uses HgCl₂. While effective, it is toxic.

  • Alternative: Some labs use NaOCl without HgCl₂ but with higher pH and longer reaction times, though specificity drops.

  • Direct Analysis: LC-MS/MS is now the preferred method for ACC quantification in high-throughput environments as it avoids the conversion step entirely, though it requires expensive instrumentation.

References

  • Lizada, M. C., & Yang, S. F. (1979). A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid. Analytical Biochemistry, 100(1), 140-145. Link

  • Hoffman, N. E., & Yang, S. F. (1982). Enhancement of wound-induced ethylene synthesis by ethylene in preclimacteric cantaloupe. Plant Physiology, 69(2), 317-322. (Establishes MACC as a non-ethylene producing conjugate). Link

  • Venis, M. A. (1984). Stereospecificity of the conversion of 1-aminocyclopropanecarboxylic acid to ethylene by plant tissues.[6] Planta, 162, 85-88. (Defines stereoselectivity of ACO vs Chemical oxidation). Link

  • Pattyn, J., et al. (2021). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science. (Identifies Di-ACC activity). Link

  • Bulens, I., et al. (2011). Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis. Plant Methods, 7, 17. (Modernized protocols for ACC/ACO). Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-Acetamidocyclopropanecarboxylic Acid

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, the integrity of our facilit...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Acetamidocyclopropanecarboxylic acid, moving beyond mere instruction to explain the scientific rationale behind each procedural choice.

Understanding the Compound: Waste Characterization

1-Acetamidocyclopropanecarboxylic acid is an organic, non-proteinogenic alpha-amino acid derivative. While specific hazard classifications are not prominently listed, its structure as a carboxylic acid is the primary determinant for its waste profile. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[1]

1-Acetamidocyclopropanecarboxylic acid is not typically found on F, K, U, or P hazardous waste lists.[2] Therefore, its classification as hazardous waste hinges on its characteristics. As a carboxylic acid, it is potentially corrosive.[3] An aqueous solution of this compound could have a pH low enough (≤ 2) to be classified as a corrosive hazardous waste (EPA Waste Code D002) .[1]

It is the generator's responsibility to make an accurate hazardous waste determination.[4] All chemical waste should be treated as hazardous until proven otherwise.

Core Principles of Disposal: Segregation and Containment

Before delving into specific protocols, two universal principles must be emphasized: segregation and containment.

  • Segregation: Never mix incompatible waste streams.[5] 1-Acetamidocyclopropanecarboxylic acid waste should be kept separate from bases, strong oxidizing agents, and other reactive chemicals to prevent violent reactions.[6] Furthermore, solid and liquid wastes must be collected in separate containers.[7]

  • Containment: All hazardous waste must be stored in containers that are compatible with their contents, in good condition, and securely sealed to prevent leaks.[8] The original reagent bottle is often the best choice for collecting the waste.[4] Liquid waste containers require secondary containment (such as a spill tray) to mitigate the impact of a potential breach.[5]

Disposal Protocols: Step-by-Step Methodologies

The appropriate disposal procedure depends on the physical state of the waste. Below are protocols for solid waste and for aqueous solutions.

Protocol 1: Disposal of Solid 1-Acetamidocyclopropanecarboxylic Acid Waste

This protocol applies to unused or expired reagents, as well as solid material contaminated with the compound (e.g., weighing papers, contaminated gloves).

Step 1: Container Preparation

  • Select a sturdy, wide-mouthed container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be clean, dry, and have a secure, screw-top lid.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[5]

Step 2: Waste Collection

  • Wearing appropriate Personal Protective Equipment (PPE) (see Table 1), carefully transfer the solid waste into the prepared container.

  • For small spills or residues, sweep up the material and place it in the container. Avoid generating dust.[6]

  • Keep the container closed at all times, except when actively adding waste.[4]

Step 3: Labeling

  • On the Hazardous Waste label, clearly write the full chemical name: "1-Acetamidocyclopropanecarboxylic Acid". Do not use abbreviations or chemical formulas.[9]

  • List all constituents and their approximate percentages if it is a mixed waste.

  • Indicate the hazard characteristic (e.g., "Corrosive").

  • Fill in the generator's name, lab location, and the accumulation start date.[9]

Step 4: Storage and Disposal

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[8]

  • Once the container is full, or if you are approaching the accumulation time limits for your generator status, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]

Protocol 2: Disposal of Aqueous Solutions of 1-Acetamidocyclopropanecarboxylic Acid

For dilute aqueous solutions that are not contaminated with other hazardous materials (e.g., heavy metals, solvents), on-site neutralization may be a viable and preferable option. Neutralization renders the waste non-corrosive, potentially allowing for drain disposal in accordance with local regulations.[10]

Causality: The purpose of neutralization is to convert the corrosive carboxylic acid into a non-hazardous salt and water, eliminating the D002 hazardous characteristic.[11][12]

Step 1: Verification

  • Confirm that the waste solution contains only 1-Acetamidocyclopropanecarboxylic acid and water, with no other regulated contaminants.

  • Check with your institution's EHS department. Many institutions prohibit the drain disposal of any laboratory chemical, regardless of neutralization.[8] If drain disposal is prohibited, proceed to collect the acidic aqueous waste in a labeled hazardous waste container as described in Protocol 1.

Step 2: Neutralization Procedure

  • Perform this procedure in a fume hood while wearing appropriate PPE.[10]

  • Place the beaker or flask containing the acidic solution in an ice water bath to dissipate any heat generated during the reaction.[13]

  • While stirring, slowly add a weak base, such as a 5-10% solution of sodium bicarbonate or sodium carbonate.[11][14] Add the base portion-wise to control the effervescence (release of CO2 gas) and heat generation.

  • Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base until the pH is in the neutral range, typically between 6.0 and 9.0, as specified by your local water authority.

Step 3: Final Disposal

  • If permitted by your institution, flush the neutralized solution down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part solution).[10]

  • If drain disposal is not permitted, collect the neutralized solution in a container labeled "Neutralized 1-Acetamidocyclopropanecarboxylic Acid solution" and arrange for EHS pickup.

Safety and Data Summary

Adherence to safety protocols is non-negotiable. The following table summarizes essential PPE and waste management data.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Safety goggles, nitrile gloves, lab coat.[13]Protects eyes from splashes and skin from potential irritation or corrosive effects.
Primary Waste Container Solid: HDPE wide-mouth jar. Liquid: Glass or HDPE bottle.Ensures chemical compatibility and prevents leaks or degradation of the container.[7]
Waste Segregation Keep separate from bases, oxidizers, and reactive chemicals.Prevents dangerous chemical reactions in the waste container.[6]
EPA Hazardous Waste Code D002 (Corrosive) if pH of solution ≤ 2.[1]Classifies the waste for proper handling, transport, and disposal under RCRA regulations.
Spill Cleanup Sweep up solid material. Absorb liquids with inert material.Minimizes the spread of contamination. Neutralize spills where appropriate and safe.[14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path for 1-Acetamidocyclopropanecarboxylic acid waste.

DisposalWorkflow start Waste Generated waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid check_contaminants Other Hazardous Contaminants Present? liquid_waste->check_contaminants ehs_pickup Arrange for EHS / Licensed Contractor Pickup collect_solid->ehs_pickup collect_liquid Collect in Labeled Liquid Hazardous Waste Container check_contaminants->collect_liquid Yes aqueous_only Aqueous Solution Only check_contaminants->aqueous_only No collect_liquid->ehs_pickup check_policy Institutional Policy Allows Neutralization? aqueous_only->check_policy check_policy->collect_liquid No neutralize Neutralize to pH 6-9 with Weak Base check_policy->neutralize Yes drain_disposal Drain Dispose with Copious Water (If Permitted) neutralize->drain_disposal

Caption: Decision workflow for 1-Acetamidocyclopropanecarboxylic acid disposal.

Empty Container Management

An empty container that held 1-Acetamidocyclopropanecarboxylic acid must also be managed correctly. The container should be triple-rinsed with a suitable solvent (e.g., water).[4] The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinsate can typically be drain disposed. After rinsing and air-drying, the labels on the container must be completely removed or defaced before it can be discarded as regular solid waste or recycled.[5]

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical & Research Safety.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • AAPPTec, LLC. (n.d.).
  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills.
  • Sigma-Aldrich. (2025, November 6).
  • Kennepohl, D., et al. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. In Intro to Chem: GOB (V. 1.0).
  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Environmental Health and Safety.
  • Unknown. (n.d.).
  • Pfaltz & Bauer, Inc. (n.d.).
  • TCI EUROPE N.V. (2025, May 6). Safety Data Sheet: 1,1-Cyclopropanedicarboxylic Acid.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from Cornell Environmental Health and Safety.
  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
  • Cayman Chemical. (2025, June 20). Safety Data Sheet: 1-Aminocyclopropanecarboxylic Acid.
  • GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab.
  • Unknown. (2012, November 4).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Syracuse University. (n.d.). Chapter 8 - Hazardous Waste Disposal Procedures. Retrieved from Syracuse University Environmental Health and Safety.
  • Oklahoma State University-Tulsa. (2010, January). Helmerich Advanced Technology Research Center Waste Disposal Plan.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes Flipbook PDF.
  • Cornell University. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists). Retrieved from Cornell Environmental Health and Safety.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.

Sources

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